molecular formula C9H9IO2 B2605100 Methyl 2-(2-iodophenyl)acetate CAS No. 66370-75-0

Methyl 2-(2-iodophenyl)acetate

Cat. No. B2605100
Key on ui cas rn: 66370-75-0
M. Wt: 276.073
InChI Key: YNHWTTUTWBNFGQ-UHFFFAOYSA-N
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Patent
US08119681B2

Procedure details

Trimethylsilyl diazomethane (15.3 ml, 30.6 mmol, 2.0 M in diethyl ether) was added dropwise to a stirred, cooled 0° C. solution of (2-iodophenyl)acetic acid (4.0 g, 15.3 mmol) and MeOH (10 ml) in CH2Cl2 (50 ml) and the solution was stirred at 0° C. for 1 hour. The yellow solution was purged with nitrogen for 10 minutes. The solvent removed in vacuo and the residue was azeotroped with THF (3×25 ml) to afford 4.2 g, 100% of 23-1 as a yellow oil.
Quantity
15.3 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Yield
100%

Identifiers

REACTION_CXSMILES
C[Si](C=[N+]=[N-])(C)C.[I:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=1[CH2:15][C:16]([OH:18])=[O:17].[CH3:19]O>C(Cl)Cl>[CH3:19][O:17][C:16](=[O:18])[CH2:15][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=1[I:8]

Inputs

Step One
Name
Quantity
15.3 mL
Type
reactant
Smiles
C[Si](C)(C)C=[N+]=[N-]
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
IC1=C(C=CC=C1)CC(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at 0° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The yellow solution was purged with nitrogen for 10 minutes
Duration
10 min
CUSTOM
Type
CUSTOM
Details
The solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was azeotroped with THF (3×25 ml)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(CC1=C(C=CC=C1)I)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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